2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid
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Overview
Description
2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is an organic compound with the molecular formula C₁₁H₈F₃NO₃ It is characterized by the presence of a trifluoromethyl group, a ketone, and an amino group attached to a benzoic acid moiety
Mechanism of Action
Target of Action
The compound has been used in the synthesis of complex structures involving cerium (iii) and lutetium (iii) metal centers .
Mode of Action
The compound has been involved in the formation of a triple-bridged dinuclear complex by the coordination of three bis-β-diketonate ligands to two crystallographically equivalent metal centers .
Biochemical Pathways
The compound has been used in the synthesis of complex structures, suggesting it may interact with various biochemical pathways depending on the context .
Result of Action
The compound has been involved in the formation of complex structures, suggesting it may have diverse effects depending on the context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid typically involves the reaction of 4,4,4-trifluoro-3-oxobut-1-en-1-ylamine with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted benzoic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxobut-1-en-1-ylamine: Similar structure but lacks the benzoic acid moiety.
Trifluoromethylbenzoic acid: Contains the trifluoromethyl group but lacks the ketone and amino groups.
2-Aminobenzoic acid: Contains the amino and benzoic acid groups but lacks the trifluoromethyl and ketone groups.
Uniqueness
2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid is unique due to the combination of its trifluoromethyl, ketone, and amino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)9(16)5-6-15-8-4-2-1-3-7(8)10(17)18/h1-6,15H,(H,17,18)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRSWYLDDWXJEQ-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)N/C=C/C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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